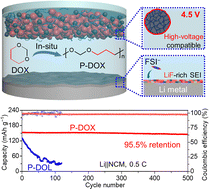In situ polymerization of 1,3-dioxane as a highly compatible polymer electrolyte to enable the stable operation of 4.5 V Li-metal batteries†
Energy & Environmental Science Pub Date: 2023-11-03 DOI: 10.1039/D3EE02797J
Abstract
1,3-Dioxolane (DOL) has received great attention as a polymer electrolyte (PE) for Li-metal batteries (LMBs) due to its desirable interfacial contact and decent compatibility with Li-metal, yet it suffers from poor oxidation stability, thus making it inadequate for high-voltage cathodes. Herein, by tuning the molecular structure of the liquid precursor from being a five-membered cyclic DOL to a six-membered cyclic 1,3-dioxane (DOX), the in situ fabricated poly(DOX) PE obtained exhibits superior oxidation stability (exceeding 4.7 V) owing to its prolonged alky chain that lowers its HOMO level. Moreover, the prolonged alky chain also weakens its solvating ability, which not only affords a high Li+ transference number (0.75), but also contributes to a highly robust and conductive inorganic-rich solid–electrolyte interphase, bestowing highly dense Li deposition morphology as well as excellent Li plating/stripping reversibility for over 1300 h. As a result, this newly developed poly(DOX) PE delivers outstanding cycling stability for diversified high-voltage cathodes including but not limited to LiNi0.33Co0.33Mn0.33O2, LiNi0.8Co0.1Mn0.1O2, and LiCoO2 under a high cut-off voltage of 4.5 V, paving the way for the practical application of high-voltage high-energy-density solid-state batteries.


Recommended Literature
- [1] Functional conductive nanomaterials via polymerisation in nano-channels: PEDOT in a MOF†
- [2] Back cover
- [3] Sintering behavior and thermoelectric properties of LaCoO3 ceramics with Bi2O3–B2O3–SiO2 as a sintering aid
- [4] Foods and drugs analysis
- [5] A chemosensor for micro- to nano-molar detection of Ag+ and Hg2+ ions in pure aqueous media and its applications in cell imaging†
- [6] Front cover
- [7] Block copolymer/ferroelectric nanoparticle nanocomposites†
- [8] A magnetic restricted access material for rapid solid phase extraction of multiple macrolide antibiotics in honey†
- [9] High-pressure stabilization of argon fluorides†‡
- [10] Synergistic size and charge conversions of functionalized PAMAM dendrimers under the acidic tumor microenvironment†

Journal Name:Energy & Environmental Science
Research Products
-
CAS no.: 175069-96-2
-
CAS no.: 124387-19-5
-
CAS no.: 12025-32-0
-
CAS no.: 108561-00-8









